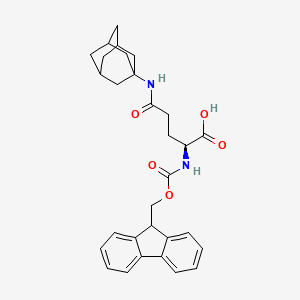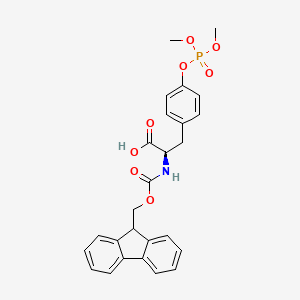
Fmoc-d-aha-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-d-aha-oh, also known as N-(9-fluorenylmethoxycarbonyl)-d-2-aminoheptanoic acid, is a synthetic amino acid derivative that has gained significant attention in scientific research. It is widely used in the synthesis of peptides and proteins due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Click Chemistry
Field
Application
Fmoc-D-Aha-OH is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Methods
The application of Fmoc-D-Aha-OH in click chemistry involves its reaction with molecules containing Alkyne, DBCO, or BCN groups . The specific procedures and parameters would depend on the exact experimental setup and the molecules being used.
Results
The outcomes of these reactions are new compounds formed through the click chemistry process . The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental setup and the molecules being used.
Peptide Synthesis
Application
Fmoc-Ala-OH, a similar compound to Fmoc-D-Aha-OH, is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It is used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .
Methods
The application of Fmoc-Ala-OH in peptide synthesis involves its use as a building block in the standard Fmoc solid-phase synthesis process . The specific procedures and parameters would depend on the exact experimental setup and the peptides being synthesized.
Results
The outcomes of these syntheses are new peptides . The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental setup and the peptides being synthesized.
Hydrogel Formation for Biomedical Applications
Field
Application
Fmoc-Derivatized Cationic Hexapeptides, which can include Fmoc-D-Aha-OH, are used to create self-supporting hydrogels for potential biomedical applications . These hydrogels can be used as extracellular matrices for cell adhesion assays .
Methods
The hydrogels are created by the self-assembly of the Fmoc-Derivatized Cationic Hexapeptides in aqueous solution . The specific procedures and parameters would depend on the exact experimental setup and the peptides being used.
Results
The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Fabrication of Biofunctional Hydrogel Materials
Field
Application
Fmoc-dipeptides, which can include Fmoc-D-Aha-OH, are used to fabricate various biofunctional hydrogel materials . These materials can be used in a variety of applications, including drug delivery and diagnostic tools for imaging .
Methods
The hydrogel materials are fabricated through the self-assembly of the Fmoc-dipeptides in aqueous media, forming supramolecular nanostructures and their three-dimensional networks .
Results
The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental setup and the materials being fabricated .
Eigenschaften
IUPAC Name |
(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZARXVEABQBI-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-aha-oh | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














